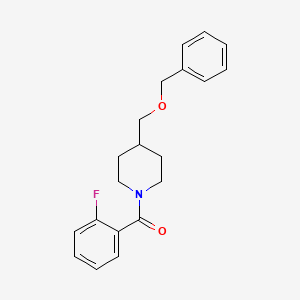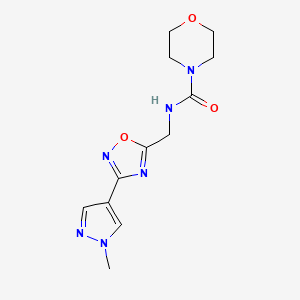
3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule “3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate” consists of 14 Hydrogen atoms, 21 Carbon atoms, and 7 Oxygen atoms, making a total of 42 atoms . It is also known by other names such as “2-furancarboxylic acid, 3-(4-methoxyphenoxy)-4-oxo-4H-1-benzopyran-7-yl ester” and "Furan-2-carboxylic acid 3-(4-methoxy-phenoxy)-4-oxo-4H-chromen-7-yl ester" .
Molecular Structure Analysis
The molecular weight of “3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate” is calculated by the sum of the atomic weights of each constituent element multiplied by the number of atoms . The molecular formula is C21H14O7 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate” such as density, melting point, boiling point, etc., are not available in the sources I found .Scientific Research Applications
Organic Synthesis and Chemical Reactions
The synthesis and reactions of related compounds provide insights into organic synthesis pathways and the formation of complex molecules. For instance, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester through the reaction of pentafluoroacetophenone with dimethyl oxalate showcases the methodology for creating chromene derivatives with potential applications in material science and pharmacology (Pimenova et al., 2003). Similarly, the formation of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions from 3-methoxycarbonyl-2-methyl- or 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones indicates the compound's relevance in developing coordination complexes for catalysis or material applications (Budzisz et al., 2004).
Antibacterial Activity
Research into derivatives of 4-hydroxy-chromen-2-one demonstrates the antibacterial activity of these compounds, suggesting potential applications in developing new antimicrobial agents. Compounds synthesized from 4-hydroxy-chromen-2-one exhibited significant bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting the importance of chromene derivatives in pharmaceutical research aimed at combating bacterial infections (Behrami & Dobroshi, 2019).
Cytotoxic Effects and Cancer Research
The isolation and evaluation of compounds from Clausena lansium revealed cytotoxic effects against human breast cancer, non-small lung carcinoma, and liver cancer cell lines. This indicates that derivatives of the chromene structure, similar to the compound , could have potential applications in cancer research and therapy. The study of these compounds provides a foundation for further exploration into their mechanism of action and potential development into anticancer drugs (Jiang et al., 2014).
Material Science and Optoelectronics
The synthesis and characterization of novel compounds like 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC) underscore the compound's significance in material science. Such studies involve detailed analysis of the compound's electronic structure, optical properties, and applications in optoelectronic devices. This research path could lead to the development of new materials for use in electronic displays, photovoltaic cells, and other technologies (Ibrahim et al., 2017).
properties
IUPAC Name |
[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-13-21(28-15-7-5-14(25-2)6-8-15)20(23)17-10-9-16(12-19(17)27-13)29-22(24)18-4-3-11-26-18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKASVNBKCIENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)OC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B2607932.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2607933.png)


![3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2607936.png)
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2607938.png)
![N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2607939.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate](/img/structure/B2607943.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2607945.png)


![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607953.png)